N-Acetyltryptamine: A Technical Guide to its Discovery and History
N-Acetyltryptamine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyltryptamine (NAT) is an endogenous indoleamine that has garnered increasing interest in the scientific community. Initially considered solely a precursor in the biosynthesis of melatonin and a pharmacological tool, recent discoveries have unveiled its physiological presence and daily rhythmic secretion in mammals, suggesting a more complex biological role. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of NAT. It includes a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for its analysis and characterization, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this intriguing molecule.
Discovery and History
The history of N-Acetyltryptamine is intertwined with the broader exploration of indoleamines and their physiological functions. While the precise first chemical synthesis of NAT is not readily found in widely available scientific literature, its existence as a chemical entity has been known for decades. For many years, it was primarily utilized as a pharmacological tool in the study of melatonin receptors due to its structural similarity to melatonin (N-acetyl-5-methoxytryptamine).
A pivotal moment in the history of NAT research occurred in 2017 with a study that definitively identified its physiological presence in the blood of humans and other animal species.[1] This research revealed that NAT levels exhibit a diurnal rhythm, increasing at night and decreasing during the day, in parallel with melatonin levels.[1] This discovery shifted the perception of NAT from a simple melatonin precursor or laboratory reagent to a potential neuromodulator with its own physiological significance.[2][3] Some researchers have even postulated that NAT may be the evolutionary precursor to melatonin.[1] Earlier, in 1969, a study had noted the potential for NAT to be an artifact formed during the extraction of tryptamine, indicating it was a recognized compound at that time.
Biosynthesis
N-Acetyltryptamine is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. This pathway shares enzymes with the synthesis of other well-known neurochemicals, including serotonin and melatonin.
Step 1: Decarboxylation of L-Tryptophan
The first step involves the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).
Step 2: Acetylation of Tryptamine
In the second step, tryptamine is acetylated to form N-Acetyltryptamine. This reaction is primarily catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT) . The activity of AANAT is a key regulatory point in the biosynthesis of both NAT and melatonin, exhibiting a circadian rhythm with higher activity during the night.
Quantitative Data
The physiological and pharmacological properties of N-Acetyltryptamine have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Plasma Concentrations of N-Acetyltryptamine in Mammals
| Species | Daytime Concentration (nM) | Nocturnal Concentration (nM) | Fold Increase (Night/Day) | Reference |
| Human | 0.03 ± 0.01 | - | - | |
| Rhesus Macaque | 0.54 ± 0.24 | Varies (2- to 15-fold higher) | 2-15 | |
| Rat | 0.29 ± 0.05 | - | - |
Table 2: Pharmacological Parameters of N-Acetyltryptamine at Melatonin Receptors
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| MT₁ | EC₅₀ | ~100 nM | Human | Dynamic Mass Redistribution (DMR) | |
| MT₂ | EC₅₀ | ~1 µM | Human | Dynamic Mass Redistribution (DMR) | |
| MT₂ | Kᵢ | 41 nM | - | Radioligand Binding Assay |
Experimental Protocols
Quantification of N-Acetyltryptamine in Plasma by LC-MS/MS
This protocol is based on the methodology described by Backlund et al. (2017).
4.1.1. Sample Preparation
-
To 1 mL of plasma, add an internal standard (e.g., deuterated N-Acetyltryptamine).
-
Perform solid-phase extraction (SPE) to isolate the analyte.
-
Elute the analyte from the SPE column.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4.1.2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
4.1.3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetyltryptamine: m/z 203.2 → 144.1
-
Deuterated N-Acetyltryptamine (internal standard): e.g., m/z 206.2 → 144.1
-
Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized procedure for assessing the binding affinity of N-Acetyltryptamine to melatonin receptors.
4.2.1. Membrane Preparation
-
Culture cells expressing the melatonin receptor subtype of interest (MT₁ or MT₂).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
4.2.2. Binding Assay
-
In a 96-well plate, add the membrane preparation.
-
Add a known concentration of a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin).
-
Add varying concentrations of unlabeled N-Acetyltryptamine (the competitor).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
4.2.3. Data Analysis
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (NAT) concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways
N-Acetyltryptamine exerts its biological effects primarily through its interaction with the melatonin receptors, MT₁ and MT₂. These are G protein-coupled receptors (GPCRs) that are predominantly coupled to inhibitory G proteins of the Gᵢ/Gₒ family.
Upon binding of an agonist like NAT, the G protein is activated, leading to the dissociation of the α and βγ subunits. The Gαᵢ subunit then inhibits the activity of the enzyme adenylyl cyclase . This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) . The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream target proteins, ultimately modulating cellular function.
Conclusion
N-Acetyltryptamine has evolved from a relatively obscure molecule to a subject of significant scientific inquiry. Its confirmed physiological presence and daily rhythm, coupled with its activity at melatonin receptors, position it as a potentially important player in chronobiology and neuropharmacology. This technical guide provides a foundational understanding of NAT, summarizing its history, biosynthesis, and pharmacological properties, along with key experimental methodologies. Further research is warranted to fully elucidate the physiological roles of NAT and to explore its potential as a therapeutic agent. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this fascinating indoleamine.
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
